
2,6-Dichloronitrosobenzene
Overview
Description
2,6-Dichloronitrobenzene (CAS: 601-88-7) is an aromatic compound featuring a nitro group (-NO₂) and two chlorine atoms at the 2- and 6-positions of the benzene ring. It is an off-white solid with a molecular formula of C₆H₃Cl₂NO₂ and a molecular weight of 192.001 g/mol . The compound is synthesized via the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid . Key physical properties include a melting point of 71°C, boiling point of 130°C, and a density of 1.533 g/cm³ . It is soluble in conventional organic solvents and serves as a precursor in agrochemical and pharmaceutical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzaldehyde can be synthesized through various methods. One common method involves the condensation of isopropyl ethers of p-hydroxyphenyl acetic acid with 3,5-dihydroxybenzaldehyde . Another approach includes the use of sodium tetrahydroborate and trimethyl borate in tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of 3,5-Dihydroxybenzaldehyde typically involves the catalytic oxidation of suitable precursors under controlled conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: 3,5-Dihydroxybenzoic acid.
Reduction: 3,5-Dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
Scientific Research Applications
1.1. Environmental Studies
DCNB is utilized in environmental toxicity studies due to its potential harmful effects on aquatic life and its role as a pollutant. Studies have shown that it can be toxic to fish and other aquatic organisms, making it a subject of research for assessing environmental risks associated with chlorinated compounds.
Study | Organism | Effect | Reference |
---|---|---|---|
Acute Toxicity | Fish (Leuciscus idus) | LC50 of 3.1 mg/l | OECD Guidelines |
Daphnia Toxicity | Daphnia magna | EC50 of 3 mg/l | OECD Guidelines |
1.2. Toxicological Research
Research has indicated that DCNB exhibits mutagenic properties in various biological assays. It has been studied for its potential to cause genetic mutations and other toxicological effects.
- Case Study : A study demonstrated that DCNB induced chromosomal aberrations in mammalian cell lines, indicating its mutagenic potential under specific conditions .
2.1. Synthesis of Dyes
DCNB serves as an intermediate in the production of various dyes and pigments. Its chlorinated structure allows for further chemical modifications that are essential in dye synthesis.
- Example : It is used to manufacture azo dyes, which are widely applied in textiles and food industries due to their vibrant colors and stability .
2.2. Pharmaceutical Intermediates
The compound is also employed as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are involved in the production of drugs that target various medical conditions.
Pharmaceutical Application | Compound Derived from DCNB |
---|---|
Antimicrobial Agents | 2,6-Dichloro-4-nitroaniline |
Anti-inflammatory Drugs | Various chlorinated derivatives |
Agrochemical Uses
DCNB is significant in agrochemical formulations, particularly as a herbicide and pesticide component. Its efficacy against specific pests makes it valuable for agricultural applications.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxybenzaldehyde varies depending on its application. In antifungal research, it targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, disrupting redox homeostasis and inhibiting fungal growth . In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Difluoronitrobenzene
Structural Similarities : Both compounds are nitrobenzenes with halogen substituents at the 2- and 6-positions.
Key Differences :
- Halogen Type : Fluorine (smaller, more electronegative) vs. chlorine (larger, less electronegative). This difference impacts electronic effects: fluorine’s strong electron-withdrawing nature reduces ring reactivity compared to chlorine .
- Physical Properties : While 2,6-dichloronitrobenzene has a melting point of 71°C, data for 2,6-difluoronitrobenzene is unavailable in the provided evidence. However, fluorine’s lower atomic mass typically results in lower boiling points relative to chlorine analogs.
- Applications : 2,6-Difluoronitrobenzene is used in synthesizing fluorinated pharmaceuticals, whereas 2,6-dichloronitrobenzene is employed in agrochemical intermediates .
1,3-Dichloro-2-nitrobenzene
Structural Clarification : This compound is a positional isomer of 2,6-dichloronitrobenzene. The numbering differs, but the substituents are identical (chlorine at 1 and 3, nitro at 2), making it structurally equivalent .
Comparison :
- Synthetic Routes : Both isomers are synthesized via halogenated aniline oxidation but may differ in reaction yields due to steric and electronic effects.
2,6-Dichloroindophenol
Functional Group Contrast: Indophenol derivatives contain a quinoid structure with a nitroso (-NO) group, unlike the nitro (-NO₂) group in 2,6-dichloronitrobenzene. Key Differences:
- Redox Activity: 2,6-Dichloroindophenol is a redox indicator in biochemical assays, whereas 2,6-dichloronitrobenzene is non-redox-active .
- Stability: Nitroso compounds (e.g., indophenol) are more prone to oxidation than nitrobenzene derivatives.
2,6-Bis(arylidene)cyclohexanones
Structural Divergence: These compounds feature a cyclohexanone core with arylidene substituents, unlike the planar aromatic nitrobenzene structure. Functional Comparison:
- Cytotoxicity: 2,6-Bis(arylidene)cyclohexanones exhibit significant anticancer activity by inhibiting DNA/RNA synthesis, whereas 2,6-dichloronitrobenzene lacks reported cytotoxic properties .
- Synthetic Complexity: Cyclohexanone derivatives require multi-step aldol condensations, while 2,6-dichloronitrobenzene is synthesized via direct oxidation .
Data Table: Comparative Properties of Selected Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |
---|---|---|---|---|---|
2,6-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.001 | 71 | 130 | Agrochemical synthesis |
2,6-Difluoronitrobenzene | C₆H₃F₂NO₂ | 175.09* | N/A | N/A | Fluorinated pharmaceuticals |
1,3-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.001 | N/A | N/A | Chemical intermediates |
2,6-Dichloroindophenol | C₁₂H₆Cl₂NO₂ | 290.09* | N/A | N/A | Redox indicator |
*Calculated based on molecular formula.
Biological Activity
2,6-Dichloronitrosobenzene (DCNB) is a synthetic organic compound that has garnered attention due to its biological activity and potential health impacts. As a member of the nitrobenzene family, it is primarily used in industrial applications, but its biological effects raise concerns regarding toxicity and carcinogenicity.
- Chemical Formula : CHClN\O
- CAS Number : 601-88-7
- Molecular Weight : 176.00 g/mol
- Physical State : Off-white solid
- Solubility : Soluble in organic solvents
Toxicity and Carcinogenicity
Research indicates that DCNB exhibits significant toxicity. It is suspected of causing cancer (classified as H351) and genetic defects (H341), according to various studies on nitrobenzene derivatives .
A notable study conducted by Kano et al. (2012) demonstrated that exposure to DCNB resulted in decreased survival rates in male and female mice subjected to high doses (3000 ppm and above). The study highlighted a dose-dependent increase in tumor incidence, particularly hepatocellular carcinoma and adenoma in females .
Dosage (ppm) | Male Survival Rate (%) | Female Survival Rate (%) |
---|---|---|
0 | 70 | 57 |
1500 | 76 | 56 |
3000 | 46 | 36 |
6000 | 42 | 38 |
Genotoxicity
In vitro studies have indicated that DCNB can induce mutagenic effects. Positive results were observed in bacterial assays using Salmonella typhimurium strains, suggesting that DCNB can cause chromosomal aberrations under certain conditions . However, no structural chromosomal aberrations were detected in cultured Chinese Hamster Lung (CHL/IU) cells at concentrations up to 140 μg/mL, indicating some variability in its genotoxic potential depending on the biological system used .
Reproductive and Developmental Toxicity
DCNB has also been assessed for its reproductive toxicity. In animal studies, it was found that high doses led to stillbirths and increased mortality among offspring during the lactation period. The No Observed Effect Level (NOEL) for reproductive toxicity was determined to be less than 8 mg/kg/day .
Case Study 1: Chronic Exposure in Mice
A chronic exposure study over two years showed significant increases in liver weights and histopathological changes such as necrosis and swelling of liver cells in both sexes at higher doses (200 mg/kg). This suggests a strong hepatotoxic effect of DCNB, correlating with the carcinogenic potential observed in the same study .
Case Study 2: Occupational Exposure
Another investigation focused on workers exposed to DCNB in industrial settings reported elevated levels of liver enzymes and other biomarkers indicative of liver damage. This aligns with findings from animal studies that demonstrate the compound's hepatotoxicity, emphasizing the need for stringent occupational safety measures .
Properties
IUPAC Name |
1,3-dichloro-2-nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYPOGVRNGUWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333783 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-66-7 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-nitrosobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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